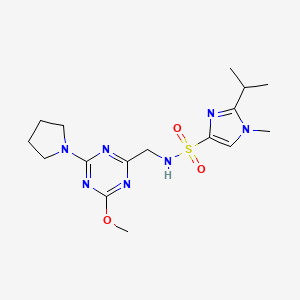![molecular formula C18H26N2O6S B2513551 Methyl 4-methoxy-3-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzoate CAS No. 2380185-03-3](/img/structure/B2513551.png)
Methyl 4-methoxy-3-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-methoxy-3-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzoate is a complex organic compound that features a benzoate ester functional group This compound is notable for its unique structure, which includes a morpholine ring, a cyclobutyl group, and a sulfamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Sulfamoyl Group: The next step involves the reaction of the benzoate ester with a sulfamoyl chloride derivative under basic conditions to introduce the sulfamoyl group.
Cyclobutyl Group Addition: The cyclobutyl group is introduced through a nucleophilic substitution reaction using a cyclobutyl halide.
Morpholine Ring Formation: Finally, the morpholine ring is formed through a cyclization reaction involving a suitable amine and an epoxide intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 4-methoxy-3-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The sulfamoyl group can be reduced to an amine under reducing conditions.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: 4-methoxybenzoic acid derivatives.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted morpholine derivatives.
科学研究应用
Methyl 4-methoxy-3-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用机制
The mechanism of action of Methyl 4-methoxy-3-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl group can form hydrogen bonds with biological macromolecules, while the morpholine ring can interact with various receptors and enzymes. These interactions can modulate the activity of these targets, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
- 4-methoxy-3-[(morpholin-4-yl)methyl]benzoic acid
- 3-Methoxy-4-(morpholin-4-yl)aniline
- Methyl 4-methoxybenzoate
Uniqueness
Methyl 4-methoxy-3-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)benzoate is unique due to the presence of both a cyclobutyl group and a sulfamoyl group, which are not commonly found together in similar compounds
属性
IUPAC Name |
methyl 4-methoxy-3-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6S/c1-24-15-5-4-14(17(21)25-2)12-16(15)27(22,23)19-13-18(6-3-7-18)20-8-10-26-11-9-20/h4-5,12,19H,3,6-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNYYEPFXNYXEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2(CCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-((4-Acetylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2513470.png)
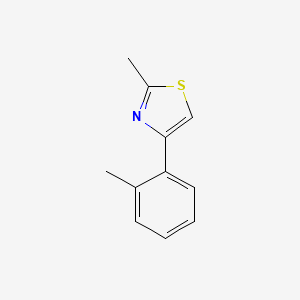
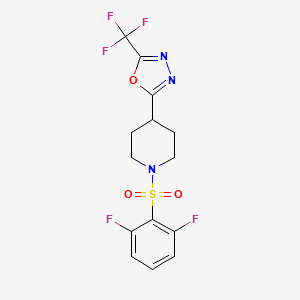
![tert-Butyl (1R*,4R*)-4-[(pyridin-2-ylmethyl)amino]-cyclohexylcarbamate](/img/structure/B2513473.png)

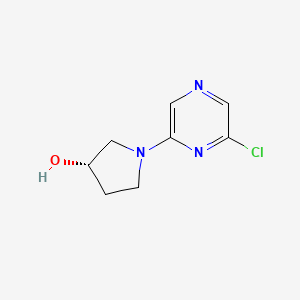
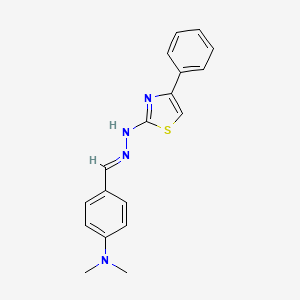
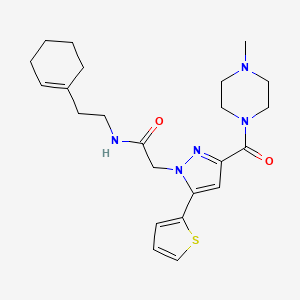
![N-[(3-chloro-4-fluorophenyl)methyl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2513480.png)
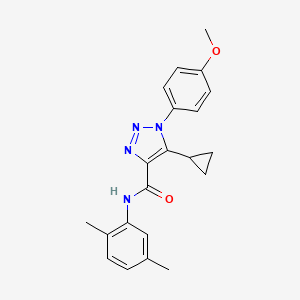


![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2513490.png)
